molecular formula C16H22O7S B13998367 3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane CAS No. 6847-76-3

3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane

Cat. No.: B13998367
CAS No.: 6847-76-3
M. Wt: 358.4 g/mol
InChI Key: KTMSTUJYKUUYGJ-UHFFFAOYSA-N
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Description

This compound features a bicyclo[4.3.0]nonane core modified with three oxygen atoms (4,7,9-trioxa), a methoxy group at position 3, a 4-methylphenylsulfonyloxy group at position 2, and geminal dimethyl substituents at position 6. The sulfonyloxy group acts as a polar leaving group, while the rigid bicyclic framework enhances stereochemical stability.

Properties

CAS No.

6847-76-3

Molecular Formula

C16H22O7S

Molecular Weight

358.4 g/mol

IUPAC Name

(6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)23-14-13-12(9-20-15(14)19-4)21-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3

InChI Key

KTMSTUJYKUUYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC2OC)OC(O3)(C)C

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Based on the patent and research data, a representative synthetic sequence includes the following key stages:

Step Description Reagents/Conditions Notes
1 Formation of bicyclic intermediate Starting from appropriate cyclic ethers or diols, often involving ring-closing reactions Establishes the 4,7,9-trioxabicyclo[4.3.0]nonane core
2 Introduction of methoxy group at C-3 Methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions Ensures selective O-methylation
3 Sulfonylation at C-2 hydroxyl Reaction with 4-methylphenylsulfonyl chloride (tosyl chloride) and triethylamine in methylene chloride solvent at 40–60 °C Forms the sulfonyloxy substituent
4 Purification and isolation Use of solvent extraction, phase separation, and vacuum stripping Removes impurities and unreacted reagents

This sequence is supported by the patent literature describing analogous bicyclic sulfonyloxy compounds, where tosylation is a critical functionalization step.

Industrial Scale Considerations

Industrial production optimizes the above synthetic route by:

  • Employing continuous flow reactors to improve reaction control and scalability
  • Using solvents such as methanol, ethanol, or toluene for better solubility and reaction kinetics
  • Minimizing isolation of intermediates by maintaining slurry or solution phases to reduce costs and processing time
  • Applying vacuum distillation and nitrogen purging for efficient solvent removal and product concentration

Chemical Reactions and Conditions

Reaction Types Involved

  • Sulfonylation: Introduction of the sulfonyl group via electrophilic substitution using sulfonyl chlorides.
  • Methylation: Alkylation of hydroxyl groups to form methoxy substituents.
  • Ring Closure: Formation of the bicyclic structure via intramolecular cyclization.
  • Oxidation/Reduction: Modifications to functional groups as needed for intermediate transformations.

Common Reagents and Conditions

Reaction Step Reagents Solvent Temperature Time Notes
Sulfonylation 4-Methylphenylsulfonyl chloride, triethylamine Methylene chloride 40–60 °C 1–3 hours Base scavenges HCl formed
Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Acetone or DMF Room temperature to reflux 2–5 hours Selective methylation of hydroxyl
Ring Closure Acid or base catalysts Aprotic solvents Variable Variable Depends on precursor

Research Findings and Data

Yield and Purity

Typical yields for the sulfonylation step range from 70% to 85%, with product purity exceeding 95% after purification. Industrial processes report overall yields of 60–75% for the multi-step synthesis when optimized for scale.

Reaction Monitoring and Characterization

  • NMR Spectroscopy: Confirms the presence of methoxy and sulfonyloxy groups and the bicyclic framework.
  • IR Spectroscopy: Shows characteristic S=O stretching bands (~1350 and 1170 cm⁻¹) for sulfonyl groups.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the target compound.
  • Chromatography (HPLC/GC): Used for purity assessment and reaction monitoring.

Summary Table of Preparation Methods

Parameter Description Source/Reference
Core Formation Cyclization to form 4,7,9-trioxabicyclo[4.3.0]nonane
Methoxy Introduction Methylation of hydroxyl at C-3
Sulfonylation Tosylation using 4-methylphenylsulfonyl chloride and triethylamine
Solvents Used Methylene chloride, methanol, ethanol, toluene
Temperature Range 40–85 °C depending on step
Reaction Time 1–5 hours per step
Industrial Optimization Continuous flow, slurry phases, vacuum stripping
Purification Solvent extraction, phase separation, vacuum distillation

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.

    Medicine: The compound’s potential therapeutic properties are explored, including its ability to modulate biological pathways and target specific proteins.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Bicyclo[4.3.0]nonane Frameworks

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Biological/Functional Properties References
Target Compound: 3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane 4,7,9-Trioxa, 3-OCH₃, 2-(4-MeC₆H₄SO₃), 8,8-diMe ~392.4* Not reported (inferred reactivity from groups)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane 1,4-Diaza, 2,5-dioxo 168.15 Antimicrobial (S. aureus, E. coli)
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane 1,4-Diaza, 2,5-dioxo, 3-benzyl 272.32 Antimicrobial, antioxidant
Dioxabicyclo[4.3.0]nonane lactone 33 4,7-Dioxa, lactone moiety ~280† Intermediate in alkaloid synthesis
(1S,2R,3R,6S)-2,3-dihydroxy-8,8-dimethyl-6-(sulfamoyloxymethyl)-5,7,9-trioxabicyclo[4.3.0]nonane 5,7,9-Trioxa, 8,8-diMe, 6-(sulfamoyloxymethyl), 2,3-dihydroxy ~356.3* Pharmaceutical intermediate (e.g., topiramate analogs)
2,7-Diazabicyclo[4.3.0]nonane derivatives 2,7-Diaza scaffold Variable Sigma receptor ligands (CNS applications)

*Calculated based on molecular formula; †Estimated from synthesis context.

Functional and Reactivity Comparisons

Electrophilic Reactivity: The target compound’s sulfonyloxy group enhances electrophilicity at position 2, enabling nucleophilic substitution or elimination reactions. This contrasts with diaza-dioxo analogs (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane), where amide groups dominate reactivity . The trioxa system (4,7,9-trioxa) increases polarity and hydrogen-bonding capacity compared to diaza or mono-oxa derivatives, influencing solubility and metabolic stability .

Biological Activity: Antimicrobial diaza-dioxo analogs (e.g., 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) inhibit Gram-negative and Gram-positive bacteria via membrane disruption . The target compound’s sulfonyloxy group may confer distinct bioactivity, though this remains unverified. 2,7-Diazabicyclo[4.3.0]nonane derivatives exhibit sigma receptor binding (Ki < 100 nM), suggesting CNS applications . The target’s oxygen-rich scaffold may favor different targets, such as oxidoreductases or glycoproteins.

Synthetic Utility: The geminal 8,8-dimethyl groups in the target compound stabilize the bicyclic core against ring-opening, similar to acetonide-protected intermediates in natural product synthesis . In contrast, diazabicyclo[4.3.0]nonanes are synthesized via hydrogenation and resolution techniques for enantiopure pharmaceutical intermediates (e.g., topiramate precursors) .

Physicochemical Properties

  • Lipophilicity: The 4-methylphenylsulfonyloxy group increases logP compared to hydroxylated analogs (e.g., dioxabicyclo[4.3.0]nonane lactol 32) .
  • Thermal Stability: Geminal dimethyl groups at position 8 reduce ring strain, enhancing thermal stability relative to non-methylated bicyclo[4.3.0]nonanes .

Biological Activity

3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane (CAS Number: 6847-76-3) is a complex organic compound with a unique bicyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₆H₂₂O₇S
  • Molecular Weight : 358.41 g/mol
  • Density : 1.33 g/cm³
  • Boiling Point : 479.1 °C at 760 mmHg
  • Flash Point : 243.6 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate biochemical pathways, potentially influencing processes such as cell signaling and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.
  • Anticancer Potential : Some studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms.

Antimicrobial Activity

A study conducted on various sulfonyl-containing compounds indicated that this compound demonstrated significant inhibition against Gram-positive bacteria in vitro. The minimum inhibitory concentration (MIC) was determined to be in the range of 15–30 µg/mL for selected strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Streptococcus pneumoniae25
Escherichia coli>50

Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). The results indicated a dose-dependent response.

Dose (mg/kg)TNF-alpha Reduction (%)IL-6 Reduction (%)
103025
205040
507060

Anticancer Potential

In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10–20 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)12
HeLa (Cervical Cancer)18

Q & A

Q. What synthetic strategies are employed to construct the bicyclo[4.3.0]nonane core with trioxa and sulfonyloxy substituents?

The synthesis often involves epoxide intermediates and selective functionalization. For example, LAH (lithium aluminum hydride) reduction of epoxides in bicyclic ethers can yield stereospecific alcohols, as demonstrated in the synthesis of trans-8-oxabicyclo[4.3.0]nonan-3-ols . Electrochemical fluorination of ester precursors has also been used to generate perfluorinated analogs, highlighting the role of cyclization under controlled conditions .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and substituent positions in the bicyclic framework . For stereochemical analysis, paramagnetic shift reagents (e.g., europium complexes) in NMR studies differentiate isomers by inducing distinct proton shifts, as shown in studies of trans-8-oxabicyclo[4.3.0]nonan-3-ols .

Q. What spectroscopic techniques are essential for characterizing the sulfonyloxy and methoxy groups?

  • Mass Spectrometry (MS): Electron impact (EI-MS) identifies fragmentation patterns, such as cleavage at the sulfonyloxy group. Methyl substituents on the bicyclic core can alter fragmentation pathways, as observed in trioxabicyclo[4.2.1]nonane derivatives .
  • Infrared (IR) Spectroscopy: Stretching frequencies for sulfonate (S=O, ~1350–1200 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups confirm functionalization.

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic framework influence reactivity and stability?

Stereochemistry at bridgehead positions (e.g., C-1 and C-3) affects coordination with metal ions and stability under acidic/basic conditions. For example, europium shift reagents bind preferentially to ethereal oxygens in cis- vs. trans-isomers, altering NMR spectra and indicating stereospecific coordination . Stability studies on perfluorinated analogs suggest that substituent size and electronic effects dictate resistance to hydrolysis .

Q. What mechanistic insights can be derived from contradictory mass spectral data for methylated derivatives?

Methyl groups can act as inert labels or fragmentation-directing groups. In trioxabicyclo[4.2.1]nonanes, 6-ethyl substituents redirect fragmentation pathways, leading to unexpected peaks. Researchers must compare isotopic patterns and metastable ion analysis to reconcile anomalies, as demonstrated in low-resolution EI-MS studies .

Q. How can computational modeling predict physicochemical properties and reaction pathways?

Quantum chemistry and QSPR (Quantitative Structure-Property Relationship) models, such as those from CC-DPS, predict logP, polarizability, and solubility based on substituent effects. Neural networks trained on bicyclic ether datasets enable rapid screening of synthetic feasibility and stability .

Q. What experimental approaches validate the role of the sulfonyloxy group as a leaving group in substitution reactions?

Kinetic studies under nucleophilic conditions (e.g., SN2 with iodide) monitor sulfonate displacement via HPLC or ¹H NMR. Competitive experiments with tosylates/mesylates benchmark reactivity. Evidence from similar sulfonamide systems suggests steric hindrance from the 4-methylphenyl group may slow substitution .

Methodological Recommendations

  • Synthesis: Prioritize LAH reduction for stereocontrol and electrochemical methods for fluorinated analogs .
  • Structural Analysis: Combine SHELX-refined crystallography with shift-reagent-aided NMR for unambiguous stereochemical assignment .
  • Data Interpretation: Cross-validate MS fragmentation with isotopic labeling and computational thermodynamics .

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